molecular formula C20H22N4S B10951823 1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-propylthiourea

1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-propylthiourea

Cat. No.: B10951823
M. Wt: 350.5 g/mol
InChI Key: JFGHQTTUAXBCSO-UHFFFAOYSA-N
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Description

N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-N’-propylthiourea is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-N’-propylthiourea typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with propylthiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-N’-propylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of other pyrazole derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound shows promise as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-N’-propylthiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit cyclin-dependent kinase-2 (CDK2) or other key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Rimonabant: A pyrazole derivative used as an anti-obesity agent.

    Tapoxalin: A pyrazole derivative with anti-inflammatory properties.

    Lonazolac: A pyrazole derivative with analgesic properties.

    Pyrazofurin: A pyrazole derivative with antiviral properties.

    Celecoxib: A pyrazole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

    Fezolamine: A pyrazole derivative with antidepressant properties

Uniqueness

N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-N’-propylthiourea is unique due to its specific chemical structure and the presence of both pyrazole and thiourea moieties. This combination imparts distinct biological activities and potential therapeutic applications that may not be observed in other similar compounds .

Properties

Molecular Formula

C20H22N4S

Molecular Weight

350.5 g/mol

IUPAC Name

1-[(1,3-diphenylpyrazol-4-yl)methyl]-3-propylthiourea

InChI

InChI=1S/C20H22N4S/c1-2-13-21-20(25)22-14-17-15-24(18-11-7-4-8-12-18)23-19(17)16-9-5-3-6-10-16/h3-12,15H,2,13-14H2,1H3,(H2,21,22,25)

InChI Key

JFGHQTTUAXBCSO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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